![molecular formula C8H15NO3 B15334045 Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B15334045.png)
Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate is a chiral compound with potential applications in various fields such as pharmaceuticals, organic synthesis, and chemical research. The compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: This step may involve the hydroxymethylation of the pyrrolidine ring using formaldehyde and a suitable catalyst.
Esterification: The final step involves the esterification of the hydroxymethylated pyrrolidine with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential intermediate in the synthesis of biologically active compounds.
Medicine: Possible use in the development of pharmaceuticals due to its chiral nature.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed study through experimental research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl ®-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate: The enantiomer of the compound, which may have different biological activities.
2-(Hydroxymethyl)pyrrolidine: A simpler analog without the ester group.
N-Methylpyrrolidine: A related compound with a different substitution pattern.
Uniqueness
Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate is unique due to its specific stereochemistry and functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C8H15NO3 |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
methyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate |
InChI |
InChI=1S/C8H15NO3/c1-12-8(11)5-9-4-2-3-7(9)6-10/h7,10H,2-6H2,1H3 |
InChI-Schlüssel |
WDWKJUJRVDKXLW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CN1CCCC1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


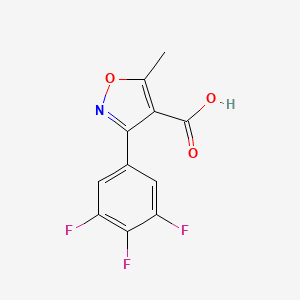
![[1-[4-[2,6-Bis(benzyloxy)-3-pyridyl]phenyl]-4-piperidyl]methanol](/img/structure/B15333985.png)


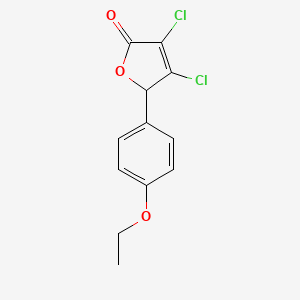
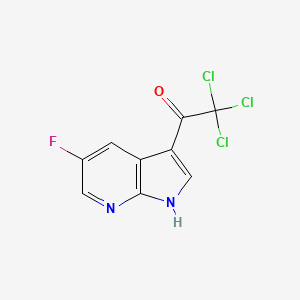

![3-(4-Bromo-1-pyrazolyl)bicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B15334017.png)
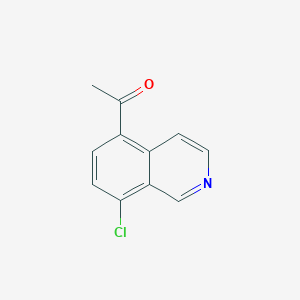
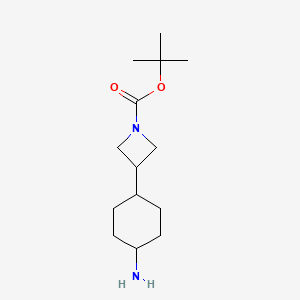
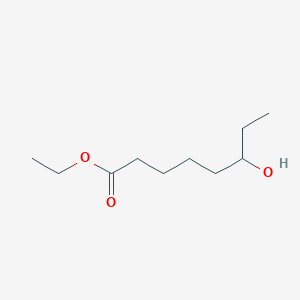
![1-Methyl-2-[4-(methylthio)phenyl]indole](/img/structure/B15334032.png)
![Methyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B15334047.png)

